Ro60-0175

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ro60-0175 es un compuesto desarrollado por Hoffmann–La Roche, conocido por sus aplicaciones en investigación científica. Actúa como un agonista potente y selectivo tanto para los subtipos de receptores de serotonina 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C, con buena selectividad sobre el subtipo 5-hidroxitriptamina 2A estrechamente relacionado, y poca o ninguna afinidad en otros receptores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ro60-0175 implica la preparación de (S)-6-cloro-5-fluoro-1H-indol-2-propanamina. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo indólico: El núcleo indólico se sintetiza mediante una serie de reacciones que implican halogenación y reacciones de sustitución.

Introducción de la cadena lateral propanamina: La cadena lateral propanamina se introduce mediante una reacción de sustitución nucleofílica.

Resolución quiral: El paso final implica la resolución quiral para obtener el enantiómero (S) del compuesto.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. La síntesis probablemente implica una adaptación a gran escala de los métodos de laboratorio con optimización para el rendimiento, la pureza y la rentabilidad.

Análisis De Reacciones Químicas

Interaction with Serotonin Receptors

Ro 60-0175 exhibits significant activity at several serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, in addition to its primary target, the 5-HT2C receptor.

-

Binding Affinity : The binding affinity of Ro 60-0175 for the 5-HT2C receptor has been quantified, showing a pEC50 value of approximately 7.74 , which corresponds to an EC50 of 18 nM . This indicates a strong interaction with the receptor, facilitating downstream signaling pathways such as phosphoinositide turnover .

-

Agonist Activity : Ro 60-0175 acts as an agonist at the 5-HT2C receptor, leading to increased intracellular calcium levels and subsequent neurotransmitter release. This effect is crucial in mediating various physiological responses, including appetite regulation and mood modulation.

Pharmacological Effects

Research has demonstrated that Ro 60-0175 can modulate neuronal firing rates in serotonergic neurons:

-

Inhibition of Neuronal Firing : In studies involving serotonergic neurons in the dorsal raphe nucleus (DRN), Ro 60-0175 was found to inhibit neuronal firing rates dose-dependently, with an effective dose (ED50) around 0.55 mg/kg . This inhibition was reversed by the selective antagonist SB-242084, confirming the role of the 5-HT2C receptor in this action .

Behavioral Studies

Behavioral assays have been conducted to assess the effects of Ro 60-0175 on drug reward and locomotion:

Binding Affinity and Functional Activity

| Receptor Type | pEC50 | EC50 (nM) | Reference |

|---|---|---|---|

| 5-HT2A | 8.37 | 4.3 | Bioorg Med Chem Lett (2006) |

| 5-HT2B | 8.62 | 2.4 | Bioorg Med Chem (2008) |

| 5-HT2C | 7.74 | 18 | Bioorg Med Chem Lett (2006) |

Effects on Neuronal Activity

| Dose (mg/kg) | Neuronal Firing Rate (%) | Reversal by SB-242084 |

|---|---|---|

| 0.125 | ~80% | Yes |

| 0.55 | ~50% | Yes |

| 1.0 | ~20% | Yes |

Aplicaciones Científicas De Investigación

Research Applications

-

Addiction Studies

- Cocaine Self-Administration : Ro60-0175 has been shown to significantly reduce cocaine-induced locomotor activity and self-administration in rodent models. In experiments where rats were trained to self-administer cocaine, administration of this compound led to a marked decrease in cocaine-seeking behavior, particularly when combined with stressors like yohimbine .

- Dopaminergic Activity : The compound alters the activity of midbrain dopamine neurons, suggesting its potential role in modulating dopaminergic pathways involved in addiction .

-

Anxiety and Behavioral Studies

- Anxiolytic Effects : Research indicates that this compound can influence anxiety-like behaviors in animal models. In combination with specific antagonists, it has been observed to induce hyperactivity and other behavioral changes that suggest anxiolytic properties .

- Interaction with Other Drugs : Studies have explored how this compound interacts with other psychotropic medications, providing insights into its effects on anxiety and mood regulation .

- Neuropharmacological Characterization

Data Tables

Case Studies

-

Cocaine Self-Administration Experiment :

- Objective : To assess the impact of this compound on cocaine-seeking behavior.

- Methodology : Rats underwent training for intravenous cocaine self-administration followed by administration of this compound.

- Results : Significant reduction in cocaine intake was observed at doses of 3 and 10 µg when injected into the ventral tegmental area (VTA) of the brain, highlighting its potential as a therapeutic agent in treating addiction .

-

Behavioral Response to Anxiolytics :

- Objective : To evaluate the behavioral changes induced by this compound in conjunction with other anxiolytic agents.

- Methodology : Rats were treated with varying doses of this compound alongside selective serotonin receptor antagonists.

- Results : The combination led to increased instances of wet-dog shakes and hyperactivity, indicating complex interactions between serotonergic systems that could inform future anxiety treatment strategies .

Mecanismo De Acción

Ro60-0175 ejerce sus efectos actuando como un agonista en los receptores de serotonina 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C. Al unirse a estos receptores, activa las vías de señalización intracelular que modulan la liberación de neurotransmisores y la actividad neuronal. Esta acción está mediada por la activación de los receptores acoplados a proteínas G, lo que lleva a efectos posteriores en los niveles de monofosfato de adenosina cíclico y la activación de la proteína quinasa .

Comparación Con Compuestos Similares

Ro60-0175 es único en su selectividad para los receptores 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C, con una afinidad mínima para el receptor 5-hidroxitriptamina 2A. Los compuestos similares incluyen:

AL-34662: Otro agonista selectivo para el receptor 5-hidroxitriptamina 2C.

AL-38022A: Conocido por su selectividad hacia el receptor 5-hidroxitriptamina 2C.

Ro60-0213: Un compuesto con una selectividad similar del receptor.

VER-3323: Otro agonista selectivo para el receptor 5-hidroxitriptamina 2C

This compound destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa en la investigación centrada en la función del receptor de serotonina y las aplicaciones terapéuticas relacionadas.

Propiedades

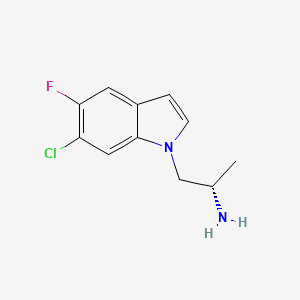

Fórmula molecular |

C11H12ClFN2 |

|---|---|

Peso molecular |

226.68 g/mol |

Nombre IUPAC |

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |

Clave InChI |

XJJZQXUGLLXTHO-ZETCQYMHSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

SMILES isomérico |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

SMILES canónico |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Sinónimos |

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate EP 655440-A EP-655440-A Ro 60-0175 Ro-60-0175 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.